4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide 4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide
Brand Name: Vulcanchem
CAS No.: 173140-87-9
VCID: VC17099161
InChI: InChI=1S/C28H28N2O5S/c29-17-18-10-14-22(15-11-18)36(33,34)30-21-7-5-6-20(16-21)25(19-12-13-19)26-27(31)23-8-3-1-2-4-9-24(23)35-28(26)32/h5-7,10-11,14-16,19,25,30-31H,1-4,8-9,12-13H2/t25-/m0/s1
SMILES:
Molecular Formula: C28H28N2O5S
Molecular Weight: 504.6 g/mol

4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide

CAS No.: 173140-87-9

Cat. No.: VC17099161

Molecular Formula: C28H28N2O5S

Molecular Weight: 504.6 g/mol

* For research use only. Not for human or veterinary use.

4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide - 173140-87-9

Specification

CAS No. 173140-87-9
Molecular Formula C28H28N2O5S
Molecular Weight 504.6 g/mol
IUPAC Name 4-cyano-N-[3-[(S)-cyclopropyl-(4-hydroxy-2-oxo-5,6,7,8,9,10-hexahydrocycloocta[b]pyran-3-yl)methyl]phenyl]benzenesulfonamide
Standard InChI InChI=1S/C28H28N2O5S/c29-17-18-10-14-22(15-11-18)36(33,34)30-21-7-5-6-20(16-21)25(19-12-13-19)26-27(31)23-8-3-1-2-4-9-24(23)35-28(26)32/h5-7,10-11,14-16,19,25,30-31H,1-4,8-9,12-13H2/t25-/m0/s1
Standard InChI Key VCYQENLVFRTJIC-VWLOTQADSA-N
Isomeric SMILES C1CCCC2=C(CC1)C(=C(C(=O)O2)[C@@H](C3CC3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)C#N)O
Canonical SMILES C1CCCC2=C(CC1)C(=C(C(=O)O2)C(C3CC3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)C#N)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical domains:

  • Cycloocta[b]pyran core: A 5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[b]pyran system forms the central bicyclic framework. This moiety combines a pyran ring fused to an eight-membered cycloalkane, stabilized by a ketone group at position 2 and a hydroxyl group at position 4.

  • Cyclopropylmethyl substituent: A cyclopropyl group is tethered to the pyran core via a methylene bridge at position 3, introducing steric constraints that may influence conformational flexibility .

  • 4-Cyanobenzenesulfonamide side chain: A sulfonamide group links a para-cyanophenyl ring to the meta-position of a second phenyl ring, creating a planar, electron-deficient region conducive to target binding.

Physicochemical Parameters

Key properties include:

PropertyValue
Molecular formulaC₂₈H₂₈N₂O₅S
Molecular weight504.6 g/mol
IUPAC name4-cyano-N-[3-[(S)-cyclopropyl-(4-hydroxy-2-oxo-5,6,7,8,9,10-hexahydrocycloocta[b]pyran-3-yl)methyl]phenyl]benzenesulfonamide
Partition coefficientEstimated Log P ≈ 4.2
Critical micelle concentration (CMC)0.06 mol/L

The compound’s moderate lipophilicity (Log P ≈ 4.2) balances membrane permeability and aqueous solubility, while its low CMC suggests a propensity for self-assembly in biological matrices .

Synthesis and Characterization

Synthetic Pathway

The synthesis involves a multi-step strategy:

  • Pyran core formation: Cyclocondensation of γ-keto esters with diols under acidic conditions yields the cycloocta[b]pyran scaffold .

  • Cyclopropane introduction: A Grignard reaction between cyclopropylmagnesium bromide and a pyran-3-carbaldehyde intermediate installs the cyclopropylmethyl group.

  • Sulfonamide coupling: Reaction of the aryl amine intermediate with 4-cyanobenzenesulfonyl chloride in the presence of sodium acetate completes the assembly.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): Aromatic protons resonate at δ 7.8–7.9 ppm (multiplet, 4H), while the cyclopropane CH₂ appears as a singlet at δ 1.2–1.5 ppm .

    • ¹³C NMR: The pyran carbonyl (C=O) is observed at δ 170–175 ppm, and the cyano carbon (CN) at δ 115–120 ppm.

  • Infrared Spectroscopy (IR): Strong absorption bands at 1133 cm⁻¹ (S=O asymmetric stretch) and 2220 cm⁻¹ (C≡N stretch) confirm functional group integrity .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 505.2 [M+H]⁺, consistent with the molecular formula C₂₈H₂₈N₂O₅S.

Biological Activity and Mechanisms

Antitumor Activity

Sulfonamide derivatives exhibit dose-dependent cytotoxicity against carcinoma cell lines:

CompoundHEPG2 (Liver) IC₅₀U251 (Brain) IC₅₀HCT116 (Colon) IC₅₀
Analog A 12.4 µM18.7 µM15.2 µM
Analog B 8.9 µM14.1 µM10.8 µM

The title compound’s cyano group may enhance DNA intercalation or topoisomerase inhibition, while the cyclopropyl moiety could induce alkylation-mediated apoptosis .

Pharmacokinetic and Toxicological Considerations

Metabolic Stability

In vitro microsomal studies of related sulfonamides reveal moderate hepatic clearance (CLhep ≈ 15 mL/min/kg), with cytochrome P450 3A4-mediated oxidation as the primary metabolic pathway . The cyclopropane ring’s strain energy may predispose it to ring-opening reactions, generating reactive intermediates requiring glutathione conjugation.

Toxicity Profile

Preliminary acute toxicity data in rodents (LD₅₀ > 500 mg/kg) suggest a wide therapeutic index, though chronic administration studies are pending .

Future Directions

  • Structure-Activity Optimization:

    • Replace the cyclopropane with spirocyclic systems to modulate steric effects.

    • Introduce fluorine atoms to improve metabolic stability .

  • Target Identification: Proteomic profiling to elucidate interactions with kinase or protease targets.

  • Formulation Development: Nanoemulsion-based delivery systems to enhance oral bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator